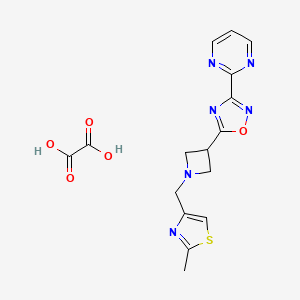
5-(1-((2-Methylthiazol-4-yl)methyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-((2-Methylthiazol-4-yl)methyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole oxalate is a useful research compound. Its molecular formula is C16H16N6O5S and its molecular weight is 404.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-(1-((2-Methylthiazol-4-yl)methyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole oxalate (CAS: 1351596-31-0) is a complex organic compound characterized by the presence of a 1,2,4-oxadiazole ring, which has been associated with diverse biological activities. This compound integrates functional groups that may enhance its pharmacological potential, particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
The molecular formula of this compound is C16H16N6O5S, with a molecular weight of 404.4 g/mol. The structure features a methylthiazole group and a pyrimidine ring, which are known to contribute to the biological activity of similar compounds.
| Property | Value |
|---|---|
| CAS Number | 1351596-31-0 |
| Molecular Formula | C₁₆H₁₆N₆O₅S |
| Molecular Weight | 404.4 g/mol |
| Biological Activity | Antimicrobial, Anticancer |
Biological Activity Overview
The biological activity of 1,2,4-oxadiazole derivatives has been extensively studied, revealing their potential in various therapeutic areas:
- Antimicrobial Activity : Compounds containing the oxadiazole moiety have demonstrated significant antibacterial and antifungal properties. A study highlighted that derivatives with 1,3,4-oxadiazole rings exhibited effective antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : Research indicates that oxadiazole derivatives can inhibit cancer cell proliferation. For instance, some compounds have shown inhibitory effects on human carbonic anhydrases (hCA), which are implicated in tumor growth . The compound's structural components suggest it may interact similarly with cancer-related pathways.
- Anti-inflammatory and Analgesic Effects : Several studies have reported anti-inflammatory properties for oxadiazole derivatives, indicating their potential use in pain management therapies .
Study on Antimicrobial Activity
Dhumal et al. (2016) synthesized various oxadiazole derivatives and tested them against Mycobacterium bovis. The most active compounds demonstrated strong inhibition in both active and dormant states of the bacteria. Molecular docking studies revealed significant binding affinity to the enoyl reductase enzyme (InhA), crucial for mycolic acid biosynthesis .
Antitumor Activity Assessment
In another study focused on novel oxadiazole derivatives, compounds were evaluated for their cytotoxicity against MCF-7 breast cancer cells. Some derivatives exhibited potent anticancer activity with IC50 values in the nanomolar range . This suggests that modifications to the oxadiazole structure can enhance biological efficacy.
While specific mechanisms for this compound remain underexplored, similar compounds have been shown to interact with various biological targets:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been reported to inhibit enzymes involved in cancer cell metabolism.
- Disruption of Cell Membrane Integrity : Some oxadiazole derivatives affect bacterial cell membranes leading to cell lysis.
Propiedades
IUPAC Name |
5-[1-[(2-methyl-1,3-thiazol-4-yl)methyl]azetidin-3-yl]-3-pyrimidin-2-yl-1,2,4-oxadiazole;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6OS.C2H2O4/c1-9-17-11(8-22-9)7-20-5-10(6-20)14-18-13(19-21-14)12-15-3-2-4-16-12;3-1(4)2(5)6/h2-4,8,10H,5-7H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVRFEWMVTBLQOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2CC(C2)C3=NC(=NO3)C4=NC=CC=N4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













